3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate
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Overview
Description
3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzyl group, a tert-butyl group, and two diazabicyclo units. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate typically involves multiple steps:
Formation of the Diazabicyclo Unit: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: This method allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Synthesis: This method is used for large-scale production and involves the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, alkylated compounds.
Scientific Research Applications
3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl7-(tert-butyl)3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate is unique due to its specific bicyclic structure and the presence of both benzyl and tert-butyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-O-benzyl 7-O-tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-14-9-10-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
InChI Key |
RKRQJGGUATUXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1CN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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